Cas no 1428732-71-1 (1-oxa-7-azaspiro3.6decane)

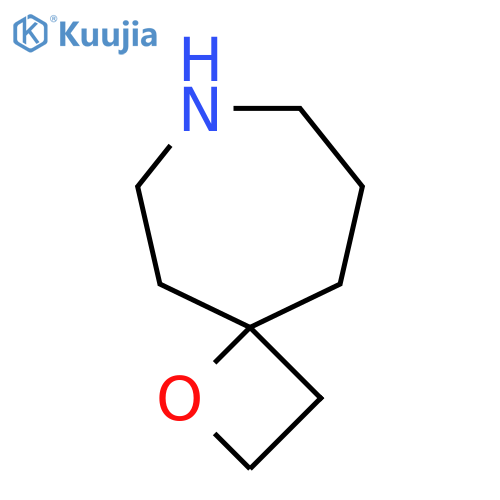

1-oxa-7-azaspiro3.6decane structure

商品名:1-oxa-7-azaspiro3.6decane

CAS番号:1428732-71-1

MF:C8H15NO

メガワット:141.210802316666

MDL:MFCD22394875

CID:5685433

PubChem ID:118210701

1-oxa-7-azaspiro3.6decane 化学的及び物理的性質

名前と識別子

-

- 1-oxa-7-azaspiro[3.6]decane

- SCHEMBL16878728

- EN300-2394687

- 1428732-71-1

- 1-oxa-7-azaspiro3.6decane

-

- MDL: MFCD22394875

- インチ: 1S/C8H15NO/c1-2-8(4-7-10-8)3-6-9-5-1/h9H,1-7H2

- InChIKey: NJJQDVAEWWUQFS-UHFFFAOYSA-N

- ほほえんだ: O1CCC21CCNCCC2

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 1.02±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 229.3±23.0 °C(Predicted)

- 酸性度係数(pKa): 11.01±0.20(Predicted)

1-oxa-7-azaspiro3.6decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2394687-5.0g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 5.0g |

$3147.0 | 2024-06-19 | |

| Enamine | EN300-2394687-0.1g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 0.1g |

$956.0 | 2024-06-19 | |

| Enamine | EN300-2394687-2.5g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 2.5g |

$2127.0 | 2024-06-19 | |

| Enamine | EN300-2394687-1g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 1g |

$1086.0 | 2023-09-15 | ||

| Enamine | EN300-2394687-0.05g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 0.05g |

$912.0 | 2024-06-19 | |

| Enamine | EN300-2394687-5g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 5g |

$3147.0 | 2023-09-15 | ||

| Enamine | EN300-2394687-10g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 10g |

$4667.0 | 2023-09-15 | ||

| Enamine | EN300-2394687-1.0g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 1.0g |

$1086.0 | 2024-06-19 | |

| Enamine | EN300-2394687-0.5g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 0.5g |

$1043.0 | 2024-06-19 | |

| Enamine | EN300-2394687-10.0g |

1-oxa-7-azaspiro[3.6]decane |

1428732-71-1 | 95% | 10.0g |

$4667.0 | 2024-06-19 |

1-oxa-7-azaspiro3.6decane 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1428732-71-1 (1-oxa-7-azaspiro3.6decane) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量